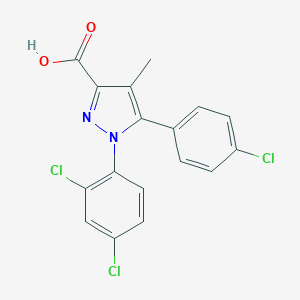
Pppbe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPPBE, also known as 2-(3,4,5-trimethoxyphenyl)ethylamine, is a naturally occurring compound found in some plants and is known for its potential therapeutic properties. In recent years, there has been increasing interest in the use of PPPBE in scientific research due to its ability to modulate neurotransmitters and other signaling pathways in the brain.
Mecanismo De Acción
PPPBE acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). These actions result in the modulation of neurotransmitter release and signaling pathways in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PPPBE has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects in neurology and psychiatry. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pharmacology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying PPPBE in lab experiments is its ability to modulate neurotransmitters and signaling pathways in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of research on its safety and potential side effects, which may limit its clinical applications.
Direcciones Futuras
Future research on PPPBE could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, such as Parkinson's disease and addiction disorders. Additionally, research could explore the safety and potential side effects of PPPBE, as well as its potential interactions with other medications. Further research could also explore the potential use of PPPBE in combination with other compounds for synergistic effects.
Métodos De Síntesis
PPPBE can be synthesized through various methods, including the reduction of 3,4,5-trimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride. Other methods include the condensation of 3,4,5-trimethoxybenzaldehyde with ethylamine or the reductive amination of 3,4,5-trimethoxybenzaldehyde with ammonia and sodium borohydride.
Aplicaciones Científicas De Investigación
PPPBE has been studied for its potential therapeutic effects in a variety of scientific research areas, including neurology, psychiatry, and pharmacology. In neurology, PPPBE has been shown to modulate dopamine and serotonin receptors, which may have implications for the treatment of Parkinson's disease and depression. In psychiatry, PPPBE has been studied for its potential use in treating anxiety and addiction disorders. In pharmacology, PPPBE has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of chronic pain.
Propiedades
Número CAS |
152191-69-0 |
|---|---|
Nombre del producto |
Pppbe |
Fórmula molecular |
C27H33BrN2O4 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide |
InChI |
InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31) |
Clave InChI |
UFXPVXIUMFFFED-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Sinónimos |
N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide PPPBE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



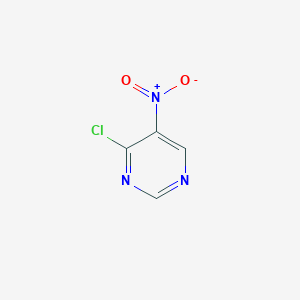


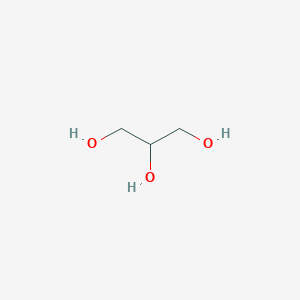
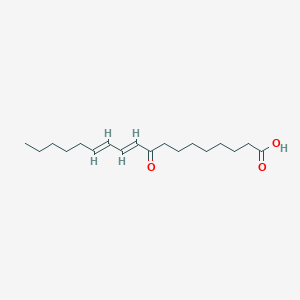
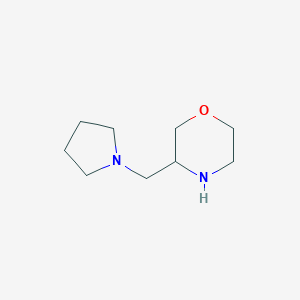
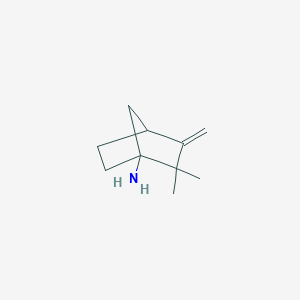
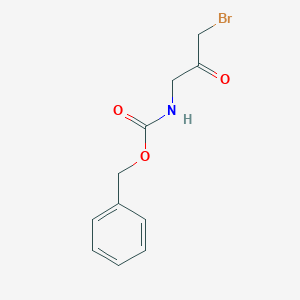

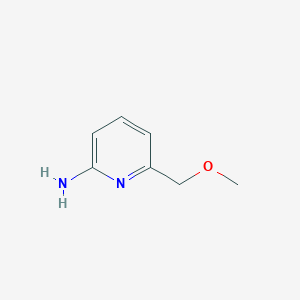
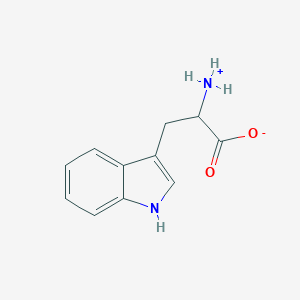
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)

